[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C28H20FNO4S and its molecular weight is 485.53. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes and Metal Cation Sensing
Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogues sensitive to pH changes and selective for magnesium and zinc cations, highlighting the potential use of similar structures in designing fluorescent probes for metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antioxidant Properties of Derivatives
Çetinkaya et al. (2012) discussed the synthesis and in vitro antioxidant activities of bromophenols derived from (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, suggesting the potential antioxidant capabilities of structurally complex phenols (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Fluorinated Building Blocks for Synthesis
Patrick et al. (2004) prepared a fluorinated masked o-benzoquinone, offering a method for generating fluorinated building blocks, which could be relevant to the synthesis or functionalization of complex fluorinated compounds (Patrick, Yu, Taylor, & Gorrell, 2004).
π-Arene and π-Phenoxo Complexes
Cole-Hamilton et al. (1976, 1977) explored π-arene and π-phenoxo complexes of ruthenium and rhodium, which might provide insights into the coordination chemistry and potential catalytic applications of complex organometallic structures with aromatic and fluorinated components (Cole-Hamilton, Young, & Wilkinson, 1976, 1977).
Synthesis and Characterization of Boric Acid Ester Intermediates
Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, which may be relevant for the synthesis and electronic structure analysis of complex fluorinated compounds (Huang et al., 2021).
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FNO4S/c1-19-7-9-20(10-8-19)28(31)27-18-30(25-17-21(29)11-16-26(25)35(27,32)33)22-12-14-24(15-13-22)34-23-5-3-2-4-6-23/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHSAOBVKMXRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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